molecular formula C6H3BrFNO3 B2721164 4-Bromo-2-fluoro-3-nitrophenol CAS No. 1805031-72-4

4-Bromo-2-fluoro-3-nitrophenol

Cat. No.: B2721164
CAS No.: 1805031-72-4
M. Wt: 235.996
InChI Key: SPHBRVIRUKILRH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a phenolic organic compound that can be used as a fluorine-containing organic intermediate . It can be used for the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the use of 3-Fluoro-2-nitrophenol as a raw material . Another method involves the nitration of aniline followed by replacement of the amino group via its diazonium derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromo, fluoro, and nitro substituents . The molecular weight of this compound is approximately 236 Da .


Physical and Chemical Properties Analysis

This compound is a yellow to yellow-brown or light-green powder or crystals . It has a density of 2.0±0.1 g/cm3 and a boiling point of 275.1±35.0 °C at 760 mmHg . It has a molar refractivity of 42.4±0.3 cm3 .

Scientific Research Applications

Anion Sensing

4-Nitrophenolate derivatives have been studied for their application as colorimetric sensors for halide anions. The complexation with specific molecules can lead to color changes, which are useful for detecting fluoride ions in solutions, demonstrating the role of nitrophenol derivatives in developing anion sensing technologies (Gale et al., 1999).

Catalysis

Research has shown that gold nanoparticles stabilized with ionic liquids can catalyze the reduction of nitrophenols, including derivatives similar to 4-Bromo-2-fluoro-3-nitrophenol, using NaBH4 as a reducing agent. This process highlights the potential of these compounds in facilitating efficient catalytic reactions for environmental and industrial applications (Thawarkar et al., 2018).

Environmental Monitoring

Graphitic carbon nitride nanosheets have been used for the selective and sensitive detection of nitrophenol compounds in aqueous solutions, demonstrating their utility in monitoring water quality and ensuring public safety. This approach uses fluorescence quenching mechanisms for detection, showcasing the role of nitrophenol derivatives in environmental monitoring technologies (Rong et al., 2015).

Fluorescent Sensing

Molecularly imprinted sensors incorporating nitrophenol derivatives have been developed for the detection of specific substances, utilizing the quenching of fluorescence as a means of identification. This technology is valuable for environmental applications and monitoring the presence of toxic compounds in various samples (Li et al., 2016).

Photocatalytic Activity

Silver oxide-zinc oxide composite nanocones have been explored for their electrochemical detection and photodegradation of nitrophenol compounds, including 4-nitrophenol. This research underscores the potential of such materials in water treatment and pollution remediation efforts, providing a dual function of detection and degradation (Chakraborty et al., 2021).

Safety and Hazards

4-Bromo-2-fluoro-3-nitrophenol is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H317 and H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-bromo-2-fluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHBRVIRUKILRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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